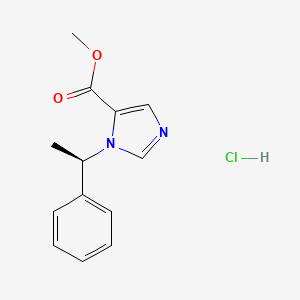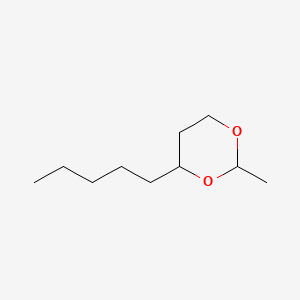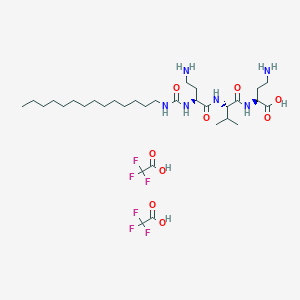
Metomidate hydrochloride, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metomidate hydrochloride, ®- is a non-barbiturate imidazole derivative that was discovered by Janssen Pharmaceutica in 1965 . It is primarily used as a sedative-hypnotic drug in Europe for both human and veterinary purposes . The compound is known for its potent inhibitory effects on the enzyme cholinesterase and other enzymes in the central nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Metomidate hydrochloride, ®- typically involves the esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with methanol in the presence of hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of Metomidate hydrochloride, ®- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Metomidate hydrochloride, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert Metomidate hydrochloride, ®- into its corresponding alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized metabolites of Metomidate hydrochloride, ®-.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Metomidate hydrochloride, ®- has a wide range of scientific research applications:
Mecanismo De Acción
Metomidate hydrochloride, ®- exerts its effects by acting as a positive allosteric modulator on the γ-aminobutyric acid type A (GABA_A) receptor . By binding to a distinct site associated with a chloride ionophore at the GABA_A receptor, it increases the duration for which the chloride ionophore is open, thereby enhancing the inhibitory effect of GABA in the central nervous system . Additionally, Metomidate hydrochloride, ®- inhibits the enzyme 11β-hydroxylase, which is necessary for cortisol production .
Comparación Con Compuestos Similares
Similar Compounds
Etomidate: Another imidazole derivative used as a short-acting intravenous anesthetic.
Propoxate: A sedative-hypnotic drug with similar pharmacological properties.
Uniqueness
Metomidate hydrochloride, ®- stands out due to its potent inhibitory effects on cholinesterase and other central nervous system enzymes . Unlike Etomidate, which is primarily used for induction of anesthesia, Metomidate hydrochloride, ®- is also employed in PET imaging to detect adrenocortical tumors .
Propiedades
| 66392-64-1 | |
Fórmula molecular |
C13H15ClN2O2 |
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
methyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H/t10-;/m1./s1 |
Clave InChI |
NZEDTZKNEKPBGR-HNCPQSOCSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |
SMILES canónico |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)

